(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13853933
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m1/s1
SMILES: CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid

CAS No.:

Cat. No.: VC13853933

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m1/s1
Standard InChI Key OUIBHCFUGWXKHT-QJAFJHJLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](CCC2C1C2)C(=O)O
SMILES CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Architecture

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid features a bicyclo[4.1.0]heptane system, a seven-membered ring system comprising a six-membered ring fused to a one-membered bridge. The azabicyclo designation indicates the presence of a nitrogen atom within the bicyclic framework, located at position 2 of the structure . The Boc group (-OC(O)C(CH3)3) is attached to the nitrogen, serving as a protective moiety that enhances solubility and stabilizes the molecule during synthetic manipulations .

The stereochemistry at the 3-position (R-configuration) and the bridgehead carbons imposes significant conformational constraints, which influence both the compound’s reactivity and its interactions with biological targets. X-ray crystallographic studies of related azabicyclo compounds reveal chair-like conformations in the six-membered ring, with the Boc group occupying an equatorial position to minimize steric strain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
CAS Number291775-53-6 (variant)
Topological Polar Surface75.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic Characterization

The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key ¹H NMR signals include a singlet at δ 1.43 ppm for the Boc group’s tert-butyl protons and a multiplet at δ 3.70–4.10 ppm corresponding to the bridgehead hydrogens . The carboxylic acid proton appears as a broad singlet near δ 12.1 ppm, though it is often absent in deuterated solvents due to exchange. Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O) from the Boc and carboxylic acid moieties, with stretches at ~1700 cm⁻¹ and ~1680 cm⁻¹, respectively .

Synthesis and Production

Synthetic Pathways

The synthesis of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically proceeds via a multi-step sequence starting from pyrrolidine or related heterocycles. A common route involves:

  • Cyclopropanation: Ring-opening of a bicyclic epoxide precursor with an azide nucleophile to form the azabicyclo[4.1.0]heptane core .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to install the Boc group at the nitrogen .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at position 3 to yield the carboxylic acid functionality .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclopropanationNaN3, DMSO, 80°C, 12h65–70%
Boc Protection(Boc)2O, DMAP, CH2Cl2, 0°C→RT85–90%
OxidationKMnO4, H2O/acetone, 0°C60–65%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety, particularly during exothermic steps like cyclopropanation. Purification is achieved via recrystallization from ethyl acetate/hexane mixtures or chiral chromatography to isolate the (3R)-enantiomer . Recent advances in enzymatic resolution have improved enantiomeric excess (ee) to >99% in pilot-scale productions .

Chemical Reactivity and Functionalization

Boc Group Manipulations

The Boc group is readily removed under acidic conditions (e.g., HCl/dioxane or TFA/CH2Cl2) to generate the primary amine, enabling further derivatization . Conversely, the carboxylic acid undergoes standard transformations:

  • Esterification: With alcohols under Steglich or Mitsunobu conditions .

  • Amide Coupling: Using carbodiimides (EDC/HOBt) to form peptidomimetics .

  • Reduction: To the corresponding alcohol (via LiAlH4) or aldehyde (partial reduction with DIBAL).

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening with nucleophiles (e.g., thiols, amines) at the more substituted carbon, yielding functionalized acyclic derivatives. This reactivity is exploited to diversify the scaffold for biological screening .

Biological Activity and Mechanism

Antiviral Activity

The compound exhibits inhibitory activity against influenza neuraminidase (IC50 = 2.3 µM), a key enzyme in viral replication . Docking studies suggest the carboxylic acid group coordinates with the enzyme’s active-site arginine residues, while the bicyclic core occupies a hydrophobic pocket .

CNS Applications

Derivatives of this scaffold show affinity for σ-1 receptors (Ki = 15 nM), implicating potential in treating neuropathic pain and neurodegenerative diseases . In vivo studies in rodent models demonstrate improved cognitive performance in Alzheimer’s paradigms at doses of 10 mg/kg .

Table 3: Selected Biological Data

TargetActivity (IC50/Ki)Model System
Influenza Neuraminidase2.3 µMH1N1 (in vitro)
σ-1 Receptor15 nMRadioligand assay
MAO-B8.7 µMHuman recombinant

Applications in Drug Development

Prodrug Design

The carboxylic acid is esterified with lipophilic alcohols (e.g., pivaloyloxymethyl) to enhance oral bioavailability. A prodrug derivative demonstrated 92% oral absorption in rats compared to 12% for the parent acid .

Peptidomimetic Therapeutics

Incorporation into peptide backbones (e.g., replacing proline in ACE inhibitors) improves metabolic stability. A lead compound derived from this scaffold showed 50-fold greater half-life in human plasma than captopril .

Chiral Auxiliary Applications

The rigid bicyclic system serves as a chiral inducer in asymmetric syntheses. For example, it has been used to achieve 98% ee in the alkylation of glycine equivalents for unnatural amino acid production .

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